molecular formula C23H24N4O5 B2893581 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-59-6

2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2893581
CAS No.: 758701-59-6
M. Wt: 436.468
InChI Key: GZHBFGQYTIAKFJ-UHFFFAOYSA-N
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Description

2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a central regulator of transcription, forming the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates RNA polymerase II to drive the transcription of short-lived anti-apoptotic proteins and proto-oncogenes, such as Mcl-1 and Myc. By selectively inhibiting CDK9 kinase activity, this compound rapidly suppresses the transcription of these pro-survival genes, leading to the induction of apoptosis in cancer cells. This mechanism is of significant research value in oncology, particularly for investigating transcription-targeted therapies in hematological malignancies and solid tumors that are dependent on these short-lived survival proteins. The compound's structure, featuring a pyranopyridine core, is designed for high potency and selectivity against CDK9. Its detailed synthesis and biochemical profile are documented in patent literature, where it demonstrates low nanomolar activity against CDK9 and favorable selectivity over other CDK family members. Researchers utilize this tool compound to explore the consequences of transcriptional inhibition, study CDK9 biology, and evaluate potential therapeutic strategies for cancers resistant to conventional treatments. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-14-10-19-21(23(28)27(14)5-4-26-6-8-29-9-7-26)20(16(12-24)22(25)32-19)15-2-3-17-18(11-15)31-13-30-17/h2-3,10-11,20H,4-9,13,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHBFGQYTIAKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N1CCN5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of the compound is C23H24N4O5C_{23}H_{24}N_{4}O_{5} with a molecular weight of approximately 436.468 g/mol. The structure features a pyrano-pyridine core with various substituents that may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent. In studies, it has been effective against various bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving kinase inhibition.
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Activity

A series of experiments have assessed the antimicrobial efficacy of the compound against common pathogens. The following table summarizes the results:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Enterococcus faecalis16 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly focusing on its ability to inhibit specific kinases associated with cancer progression. The following findings were reported:

  • MEK1/2 Inhibition : Studies demonstrated that the compound effectively inhibited MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines MV4-11 and MOLM13 at concentrations of approximately 0.3 and 1.2 µM respectively .
  • Cell Cycle Arrest : It was observed that treatment with the compound led to G0/G1 phase arrest in cancer cells, indicating a potential mechanism for its anticancer activity .

Neuroprotective Effects

Recent studies have indicated potential neuroprotective effects of the compound, particularly in models of neurodegeneration:

  • Oxidative Stress Reduction : The compound has shown the ability to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurotoxic agents.
  • Cytoprotective Mechanisms : Research indicates that it may enhance cellular resilience through modulation of signaling pathways involved in cell survival.

Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

  • Case Study on Anticancer Efficacy :
    • A study involving xenograft models demonstrated significant tumor growth inhibition when treated with the compound at doses of 10 mg/kg .
    • Tumors derived from BRAF mutant lines showed a dose-dependent response, reinforcing its potential as an anticancer agent.
  • Neuroprotection in Animal Models :
    • In rodent models subjected to induced oxidative stress, administration of the compound resulted in improved behavioral outcomes and reduced neuronal damage compared to controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Pyrano[3,2-c]pyridine Derivatives
  • Compound 3v (): Structure: 2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. Key Differences: Replaces benzodioxolyl with 4-nitrophenyl (electron-withdrawing) and lacks the morpholinoethyl group. Properties: Higher melting point (291–292°C) due to nitro group polarity .
  • Compound CID 3846891 (): Structure: 2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. Key Differences: Substitutes benzodioxolyl with 4-chlorophenyl and replaces morpholinoethyl with pyridinylmethyl. Implications: Chlorophenyl enhances lipophilicity, while pyridinylmethyl may alter binding affinity .
Pyrano[2,3-c]pyrazole Derivatives
  • Compound 3s (): Structure: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Key Differences: Pyrazole ring replaces pyridine, with 2-chlorophenyl and 3-methoxyphenyl substituents. Synthesis: Achieved via multi-component reactions (80% yield) .
  • Compound 15 (): Structure: 6-Amino-4-[3-(benzyloxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Substituent Effects on Physicochemical Properties

Compound Substituent at Position 4 Position 6 Substituent Melting Point (°C) Yield (%)
Target Compound 1,3-Benzodioxol-5-yl 2-(Morpholin-4-yl)ethyl Not reported Not reported
3v () 4-Nitrophenyl H 291–292 91
3w () 4-Nitrophenyl Benzyl 274–276 82
CID 3846891 () 4-Chlorophenyl 3-Pyridinylmethyl Not reported Not reported
3s () 3-Methoxyphenyl 2-Chlorophenyl 170.7–171.2 80

Key Observations :

  • Nitro and chlorophenyl groups increase melting points due to polarity and crystallinity.
  • Morpholinoethyl and pyridinylmethyl substituents likely reduce melting points by introducing flexibility .

Preparation Methods

Introduction of the Morpholinoethyl Side Chain

The morpholinoethyl group at position 6 is introduced through nucleophilic substitution or alkylation. A two-step protocol is employed:

  • Bromination : The hydroxyl group at position 6 of the pyrano[3,2-c]pyridine intermediate is brominated using phosphorus tribromide (PBr₃) in dichloromethane at 0°C.
  • Alkylation : The brominated intermediate reacts with 2-morpholinoethanol in the presence of potassium carbonate (K₂CO₃) as a base, yielding the morpholinoethyl substituent.

Optimization Notes :

  • Excess 2-morpholinoethanol (2.5 equivalents) ensures complete substitution.
  • Tetrabutylammonium iodide (TBAI) is added as a phase-transfer catalyst to enhance reactivity in dichloromethane.

Methyl Group Incorporation at Position 7

The methyl group at position 7 originates from ethyl acetoacetate during the initial MCR. Kinetic control during cyclization ensures preferential formation of the 7-methyl isomer over alternative regioisomers.

Enzymatic and Catalytic Modifications

O-Methyltransferase-Mediated Functionalization

Enzymatic methods are leveraged for selective methylation and demethylation steps. For instance, O-methyltransferase from Pseudomonas putida catalyzes the transfer of methyl groups to hydroxylated intermediates under mild conditions (45°C, pH 8). This approach minimizes side reactions compared to traditional chemical methylation with dimethyl sulfate.

Key Advantages :

  • High enantioselectivity.
  • Compatibility with aqueous environments, reducing organic solvent use.

Boron Tribromide-Mediated Deprotection

Boron tribromide (BBr₃) in dichloromethane is employed to cleave methyl ether protections introduced during synthesis. For example, demethylation of a methoxy-substituted intermediate at position 5 restores the ketone functionality required for subsequent cyclization.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Catalyst/Reagent Reference
MCR + Hydrogel Catalyst Cyclocondensation, filtration, recrystallization 75% Basic hydrogel
Sequential Alkylation Bromination, morpholinoethyl substitution 68% PBr₃, K₂CO₃, TBAI
Enzymatic Methylation O-Methyltransferase catalysis 82% O-Methyltransferase

Challenges and Optimization Strategies

  • Regioselectivity : Competing cyclization pathways may yield undesired regioisomers. Microwave-assisted synthesis (100°C, 30 minutes) enhances selectivity by accelerating kinetics.
  • By-Product Formation : Prolonged reaction times in traditional cyclization methods promote dimerization. Real-time monitoring via thin-layer chromatography (TLC) is recommended.
  • Solvent Systems : Ethanol/water mixtures improve solubility of polar intermediates while adhering to green chemistry principles.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. A common approach involves:

  • Reagent selection : Ethanol or water-ethanol mixtures as solvents, ammonium acetate as a catalyst, and controlled reflux conditions (10–20 hours) to optimize cyclization .
  • Key intermediates : Substrates like 3',4'-methylenedioxy-acetophenone are reacted with aldehydes and ethyl cyanoacetate under acidic conditions to form the pyridine core .
  • Workup : Precipitation via cooling, filtration, and recrystallization (e.g., DMF/ethanol) to isolate the product .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature control : Reflux at 80–100°C ensures complete cyclization while minimizing side reactions .
  • Solvent optimization : Ethanol-water mixtures enhance solubility of polar intermediates and improve reaction homogeneity .
  • Catalyst tuning : Increasing ammonium acetate concentration (up to 20 mmol) accelerates imine formation, but excess may lead to byproducts .
  • Purification strategies : Gradient recrystallization (e.g., chloroform for aromatic byproducts) and column chromatography (silica gel, ethyl acetate/hexane) resolve impurities .

Basic: What analytical techniques are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the morpholine ethyl group (δ ~2.5–3.5 ppm for N-CH₂), benzodioxol protons (δ ~6.5–7.2 ppm), and cyano group (δ ~110–120 ppm in ¹³C) .
    • IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and carbonyl (C=O) at ~1650–1700 cm⁻¹ .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of morpholine moiety) .

Advanced: How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

  • Step 1 : Verify solvent and temperature effects (e.g., DMSO-d₆ vs. CDCl₃ shifts) .
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the pyrano-pyridine core .
  • Step 3 : Compare with computational predictions (DFT-based NMR chemical shift calculations) to identify tautomers or stereochemical anomalies .
  • Case study : Aromatic proton splitting in benzodioxol may indicate rotational restriction; variable-temperature NMR can confirm dynamic effects .

Advanced: What methodologies are recommended for assessing biological activity and target engagement?

  • In vitro assays :
    • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Mechanistic studies :
    • Molecular docking : Simulate binding to morpholine-interacting targets (e.g., PI3K isoforms) using AutoDock Vina .
    • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) for identified protein targets .

Advanced: How can solubility and formulation challenges be addressed for in vivo studies?

  • Solubility enhancement :
    • Use co-solvents (e.g., PEG-400 or Captisol®) for aqueous formulations .
    • Synthesize prodrugs (e.g., phosphate esters) to improve bioavailability .
  • Stability testing :
    • Monitor degradation under physiological pH (4–8) via HPLC-UV to identify labile groups (e.g., morpholine oxidation) .
    • Lyophilization for long-term storage in amber vials under inert gas .

Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?

  • QSAR modeling : Use MOE or Schrodinger Suite to correlate substituents (e.g., benzodioxol vs. phenyl) with activity .
  • ADMET prediction : SwissADME or pkCSM to estimate permeability (LogP), cytochrome P450 interactions, and toxicity .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and hotspot residues .

Basic: What safety and handling protocols are essential for this compound?

  • Toxicity : Pre-screen for mutagenicity (Ames test) and hepatotoxicity (primary hepatocyte assays) .
  • Handling : Use nitrile gloves, fume hoods, and avoid inhalation of fine powders (particle size >5 µm) .
  • Waste disposal : Neutralize nitrile-containing waste with alkaline permanganate before incineration .

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